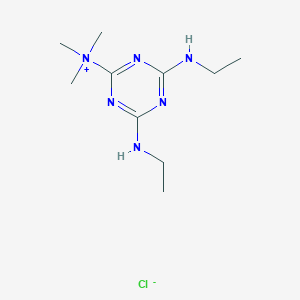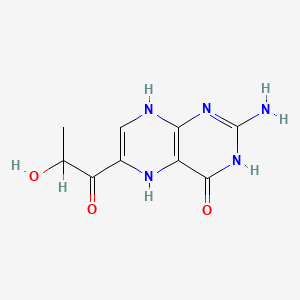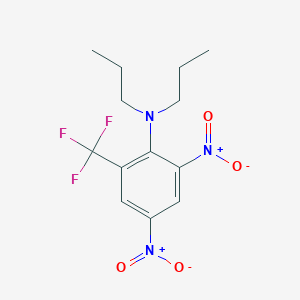
2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C₁₃H₁₆F₃N₃O₄. It is known for its distinctive chemical structure, which includes nitro groups, propyl groups, and a trifluoromethyl group attached to an aniline ring. This compound is of interest due to its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline typically involves the nitration of a precursor compound followed by the introduction of propyl groups. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular processes and biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline: Similar structure but with different positions of nitro groups.
Trifluralin: A well-known herbicide with a similar trifluoromethyl and nitro group arrangement.
2,6-Dinitro-4-(trifluoromethyl)aniline: Lacks the dipropyl groups but shares the trifluoromethyl and nitro groups.
Uniqueness
2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
23106-20-9 |
|---|---|
Molecular Formula |
C13H16F3N3O4 |
Molecular Weight |
335.28 g/mol |
IUPAC Name |
2,4-dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(13(14,15)16)7-9(18(20)21)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3 |
InChI Key |
HVEVBIXFNBWEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


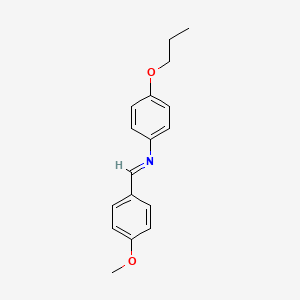
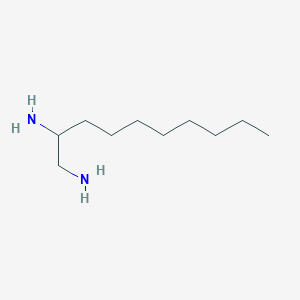
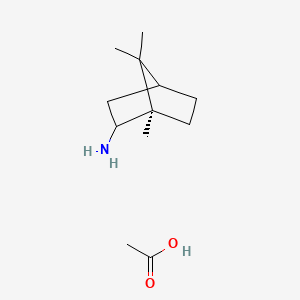
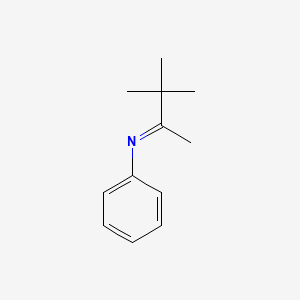
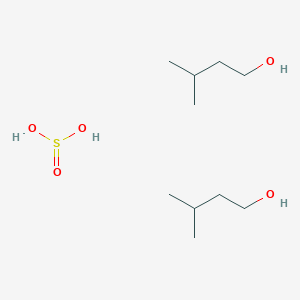
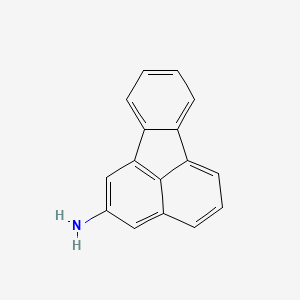
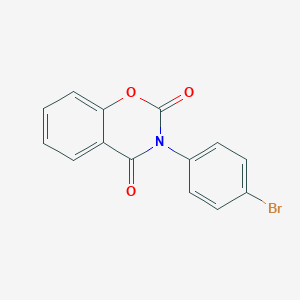

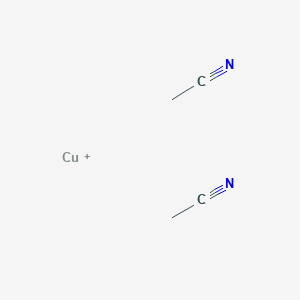
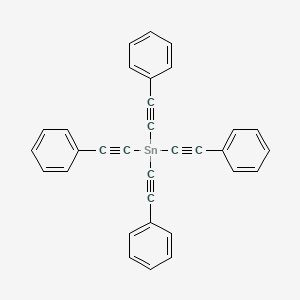

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
